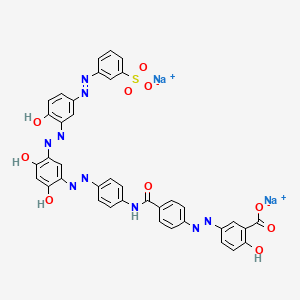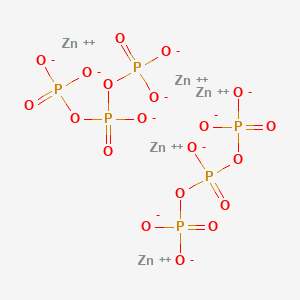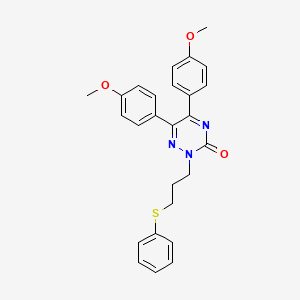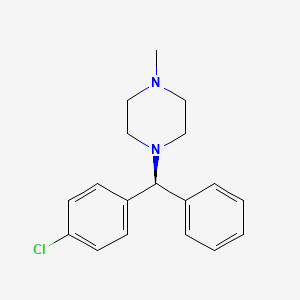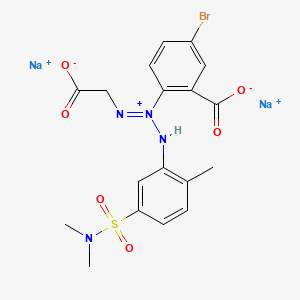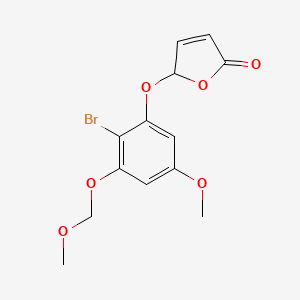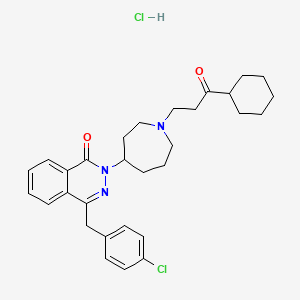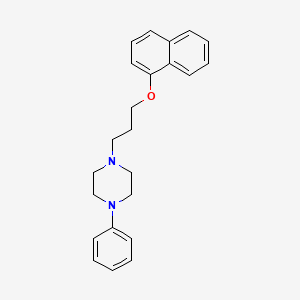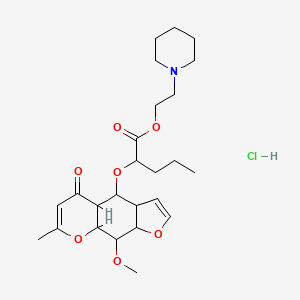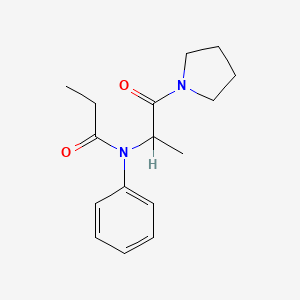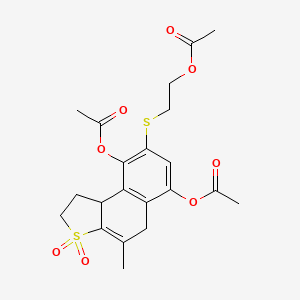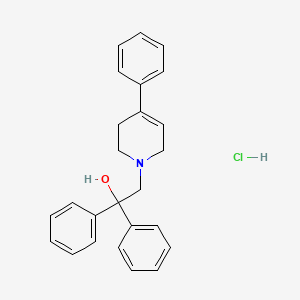
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride typically involves the reaction of pyridine derivatives with ethanol and triphenyl compounds under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridineethanol derivatives: Compounds with similar structures but different substituents.
Triphenyl compounds: Molecules containing triphenyl groups with varying functional groups.
Uniqueness
1(2H)-Pyridineethanol, 3,6-dihydro-alpha,alpha,4-triphenyl-, hydrochloride is unique due to its specific combination of pyridine, ethanol, and triphenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry
Eigenschaften
CAS-Nummer |
96466-28-3 |
|---|---|
Molekularformel |
C25H26ClNO |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
1,1-diphenyl-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C25H25NO.ClH/c27-25(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-26-18-16-22(17-19-26)21-10-4-1-5-11-21;/h1-16,27H,17-20H2;1H |
InChI-Schlüssel |
FGEVWAMOWYBAEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


